NVP-BHG712

EphB4 selectivity VEGFR2 off-target angiogenesis inhibitor

Choose NVP-BHG712 for its unparalleled EphB4 selectivity: ED50 25 nM with 168-fold window over VEGFR2 (EC50 4.2 μM) and >15-fold over c-Raf, ensuring clean target engagement in angiogenesis and forward signaling studies. It uniquely reverses ABCC10-mediated paclitaxel resistance in vivo (25 mg/kg p.o.). Beware of the inactive NVPiso regioisomer; demand ≥98% HPLC and NMR identity confirmation. Secure authenticated batches to protect data integrity.

Molecular Formula C26H20F3N7O
Molecular Weight 503.5 g/mol
CAS No. 940310-85-0
Cat. No. B1684431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-BHG712
CAS940310-85-0
Synonyms4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo(3,4-d)pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide
NVP-BHG712
Molecular FormulaC26H20F3N7O
Molecular Weight503.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=C4C=NN(C4=NC(=N3)C5=CN=CC=C5)C
InChIInChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)32-19-7-3-6-18(12-19)26(27,28)29)11-21(15)33-23-20-14-31-36(2)24(20)35-22(34-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,32,37)(H,33,34,35)
InChIKeyZCCPLJOKGAACRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NVP-BHG712 (CAS 940310-85-0): A Highly Selective EphB4 Kinase Inhibitor with Broad Kinase Profiling Data and Preclinical Pharmacokinetic Validation


NVP-BHG712 (CAS 940310-85-0) is a small-molecule tyrosine kinase inhibitor (TKI) originally developed by Novartis, characterized by a pyrazolo[3,4-d]pyrimidine core [1]. It acts as a potent and selective inhibitor of the EphB4 receptor tyrosine kinase, with an ED₅₀ of 25 nM in cellular autophosphorylation assays . Beyond its primary target, it exhibits moderate activity against c-Raf, c-Src, and c-Abl (IC₅₀ values of 0.395 μM, 1.266 μM, and 1.667 μM, respectively), while showing little to no activity against VEGFR2, IGF1R, and InsR . The compound is orally bioavailable and has demonstrated in vivo efficacy in angiogenesis and tumor models .

NVP-BHG712 Procurement: Why Generic Substitution with Other EphB4 or Multi-Kinase Inhibitors Fails to Replicate Key Functional Outcomes


Generic substitution of NVP-BHG712 with other EphB4 inhibitors or broad-spectrum TKIs is not scientifically or operationally justified due to its distinct selectivity fingerprint and validated in vivo pharmacology. While other compounds may target EphB4, NVP-BHG712's unique combination of high EphB4 potency (ED₅₀ 25 nM), a >10-fold selectivity window over secondary kinase targets (c-Raf, c-Src, c-Abl), and lack of activity against VEGFR2 (a common off-target of other TKIs) directly translates to a different biological outcome in angiogenesis and drug resistance models . Furthermore, the commercial availability of NVP-BHG712 includes a critical caveat: many samples are actually the regioisomer NVPiso, which exhibits a different binding mode and altered affinity profile for EphA2 and EphB4, potentially confounding experimental results if the incorrect compound is procured [1]. These quantitative differences in selectivity and chemical identity preclude simple interchangeability without compromising data reproducibility and interpretation.

NVP-BHG712 Comparative Selectivity, Potency, and In Vivo Data: A Quantitative Evidence Guide for Scientific Selection


NVP-BHG712 Exhibits a 168-Fold Selectivity Window for EphB4 Over VEGFR2, a Critical Distinction from Multi-Targeted Angiogenesis Inhibitors

NVP-BHG712 demonstrates a profound selectivity for EphB4 over VEGFR2, a key off-target for many kinase inhibitors used in angiogenesis research. In a cellular autophosphorylation assay using stably transfected A375 melanoma cells, NVP-BHG712 inhibited EphB4 with an EC₅₀ of 25 nM, whereas inhibition of VEGFR2 required an EC₅₀ of 4.2 μM . This represents a 168-fold selectivity window, directly contrasting with multi-targeted TKIs that potently inhibit VEGFR2 at similar or lower concentrations than EphB4 [1].

EphB4 selectivity VEGFR2 off-target angiogenesis inhibitor

NVP-BHG712 Demonstrates a >10-Fold Potency Differential for EphB4 Over Its Closest Secondary Kinase Targets, Defining a Unique Selectivity Fingerprint

In biochemical kinase assays, NVP-BHG712 inhibits EphB4 with an ED₅₀ of 25 nM. Against its secondary targets, it exhibits IC₅₀ values of 0.395 μM for c-Raf, 1.266 μM for c-Src, and 1.667 μM for c-Abl . This translates to a selectivity factor of >15-fold for c-Raf and >50-fold for c-Src and c-Abl. This specific pattern of kinase inhibition is distinct from other EphB4 inhibitors like dasatinib or nilotinib, which potently inhibit SRC family kinases at comparable or lower concentrations than EphB4 [1].

kinase selectivity EphB4 c-Raf c-Src c-Abl

NVP-BHG712 (25 mg/kg, p.o., q3d × 6) Significantly Inhibits Tumor Growth In Vivo When Combined with Paclitaxel, Demonstrating Functional Efficacy in an ABCC10-Mediated Resistance Model

In a preclinical xenograft model using athymic nude mice bearing ABCC10-expressing tumors (a model of paclitaxel resistance), oral administration of NVP-BHG712 (25 mg/kg, q3d × 6) in combination with intraperitoneal paclitaxel (15 mg/kg, q3d × 6) significantly inhibited tumor growth compared to paclitaxel alone [1]. Critically, NVP-BHG712 significantly increased intratumoral paclitaxel concentrations without altering plasma levels, indicating a targeted effect on tumor drug efflux [1]. This functional outcome is not predicted by simple in vitro kinase inhibition data alone.

ABCC10 paclitaxel resistance in vivo efficacy pharmacokinetics

Commercially Available NVP-BHG712 Samples Are Predominantly the NVPiso Regioisomer with Altered EphA2/EphB4 Binding Affinity; Rigorous Identity Verification is Essential for Reproducible Data

A 2018 study by Tröster et al. revealed that all tested commercially available NVP-BHG712 samples were not the compound originally described in the Novartis patent, but rather a regioisomer (NVPiso) [1]. Crystal structures of EphB4 (PDB: 6FNJ) and EphA2 (PDB: 6FNF) show that NVPiso binds with a different orientation within the ATP pocket, resulting in altered affinity and selectivity profiles [1]. While NVPiso maintains binding to both EphA2 and EphB4, the precise quantitative differences in Kd values compared to the intended NVP-BHG712 structure necessitate careful batch-specific characterization to ensure experimental consistency.

regioisomer NVPiso chemical identity quality control EphA2

NVP-BHG712 in Practice: Recommended Application Scenarios for Maximizing Research Impact and Procurement Value


Angiogenesis Research Requiring EphB4-Specific Pathway Dissection

NVP-BHG712 is the preferred tool for studying EphB4-mediated forward signaling in angiogenesis, particularly when the experimental goal is to isolate EphB4-specific effects from those mediated by VEGFR2 or other Eph receptors. Its 168-fold selectivity over VEGFR2 (EC₅₀ 25 nM vs. 4.2 μM) ensures that observed anti-angiogenic outcomes are directly attributable to EphB4 inhibition, a distinction not possible with less selective inhibitors like dasatinib or multi-targeted TKIs. This is critical for target validation studies and for interpreting gene expression or proteomic changes following EphB4 blockade [1].

In Vivo Models of Paclitaxel-Resistant Tumors Mediated by ABCC10 (MRP7) Overexpression

For preclinical oncology studies involving tumors that overexpress the ABCC10 efflux transporter, NVP-BHG712 offers a validated combination strategy. The published preclinical study demonstrates that NVP-BHG712 (25 mg/kg, p.o., q3d × 6) significantly enhances the intratumoral accumulation of paclitaxel and inhibits tumor growth when co-administered. This scenario represents a high-value application because the compound's utility extends beyond its primary kinase target to include a functional role in modulating drug pharmacokinetics at the tumor site.

Mechanistic Studies of Ephrin-B Reverse Signaling and Cell-Cell Repulsion

NVP-BHG712's well-characterized kinase selectivity profile (EphB4 ED₅₀ 25 nM, >15-fold over c-Raf, >50-fold over c-Src/c-Abl) makes it a superior chemical probe for dissecting the kinase-dependent components of EphB4 forward signaling, as opposed to the ligand-induced reverse signaling through ephrin-B. By using NVP-BHG712 at low nanomolar concentrations, researchers can selectively block the catalytic activity of EphB4 without engaging the confounding off-targets (e.g., SRC) that are common to many alternative inhibitors, thereby simplifying the interpretation of cell migration and repulsion assays [1].

Quality Control and Chemical Identity Verification in Large-Scale Screening Campaigns

Given the documented prevalence of the NVPiso regioisomer in commercial supplies , any high-throughput screening campaign or SAR study using NVP-BHG712 must incorporate robust compound identity verification. This application scenario involves procuring NVP-BHG712 from vendors that provide detailed analytical data (e.g., HPLC purity >98%, NMR confirmation of isomer identity) and implementing in-house QC checks. This practice safeguards data integrity and ensures that observed structure-activity relationships are based on the intended chemical entity, not an unintended isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for NVP-BHG712

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.